Cas no 13738-70-0 (Benzenamine,4-[(phenylthio)methyl]-)
![Benzenamine,4-[(phenylthio)methyl]- structure](https://it.kuujia.com/scimg/cas/13738-70-0x500.png)
13738-70-0 structure
Nome del prodotto:Benzenamine,4-[(phenylthio)methyl]-
Benzenamine,4-[(phenylthio)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4-[(phenylthio)methyl]-
- 4-(phenylsulfanylmethyl)aniline
- 4-[(PHENYLSULFANYL)METHYL]ANILINE
- (p-Aminobenzyl)-phenyl-sulfid
- 4-(benzenesulfanylmethyl)aniline
- 4-(Phenylmercapto-methyl)-anilin
- 4-(phenylthiomethyl)aniline
- 4-(phenylthiomethyl)phenylamine
- Phenyl-(4-amino-benzyl)-sulfid
- alpha-(phenylthio)-p-toluidin
- 4-[(Phenylthio)methyl]aniline
- DTXSID30160166
- AKOS000213469
- 13738-70-0
- NSC89479
- SB79454
- SCHEMBL1931351
- NCIOpen2_005467
- HMS3085N24
- MFCD00739202
- 4-((Phenylthio)methyl)aniline
- p-Toluidine, alpha-(phenylthio)-
- Benzenamine, 4-((phenylthio)methyl)-
- alpha-(Phenylthio)-p-toluidine
- NSC-89479
- FT-0602242
- SMR001560863
- SR-01000510704-1
- NSC 89479
- MLS002694949
- Benzenamine, 4-[(phenylthio)methyl]-
- 1H-406S
- p-Toluidine, .alpha.-(phenylthio)-
- CS-0324429
- CHEMBL1731049
- BRN 2805720
- .alpha.-(Phenylthio)-p-toluidine
- J-513186
- SR-01000510704
- BBL034790
- DB-008368
- STL420393
-
- MDL: MFCD00739202
- Inchi: InChI=1S/C13H13NS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10,14H2
- Chiave InChI: BETHGEVRYKIURN-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)SCC2=CC=C(C=C2)N
Proprietà calcolate
- Massa esatta: 215.07700
- Massa monoisotopica: 215.077
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 169
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 51.3Ų
Proprietà sperimentali
- Densità: 1.0927 (rough estimate)
- Punto di fusione: 73-75°C
- Punto di ebollizione: 378.9°Cat760mmHg
- Punto di infiammabilità: 183°C
- Indice di rifrazione: 1.5700 (estimate)
- PSA: 51.32000
- LogP: 4.14230
Benzenamine,4-[(phenylthio)methyl]- Informazioni sulla sicurezza
- Classe di pericolo:IRRITANT
Benzenamine,4-[(phenylthio)methyl]- Dati doganali
- CODICE SA:2930909090
- Dati doganali:
Codice doganale cinese:
2930909090Panoramica:
2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
Benzenamine,4-[(phenylthio)methyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB157180-5 g |
4-[(Phenylsulfanyl)methyl]aniline; . |
13738-70-0 | 5g |
€439.20 | 2023-05-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P167126-1g |
4-[(Phenylsulfanyl)methyl]aniline |
13738-70-0 | 1g |
¥2,081.00 | 2021-05-24 | ||
abcr | AB157180-20g |
4-[(Phenylsulfanyl)methyl]aniline; . |
13738-70-0 | 20g |
€1296.30 | 2024-04-19 | ||
A2B Chem LLC | AA50648-10g |
4-((Phenylthio)methyl)aniline |
13738-70-0 | >95% | 10g |
$743.00 | 2024-04-20 | |
A2B Chem LLC | AA50648-1g |
4-((Phenylthio)methyl)aniline |
13738-70-0 | >95% | 1g |
$265.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1299834-10g |
4-((phenylthio)methyl)aniline |
13738-70-0 | 95% | 10g |
$1000 | 2025-02-20 | |
abcr | AB157180-20 g |
4-[(Phenylsulfanyl)methyl]aniline; . |
13738-70-0 | 20g |
€1296.30 | 2023-05-08 | ||
abcr | AB157180-5g |
4-[(Phenylsulfanyl)methyl]aniline; . |
13738-70-0 | 5g |
€439.20 | 2024-06-10 | ||
abcr | AB157180-25g |
4-[(Phenylsulfanyl)methyl]aniline; . |
13738-70-0 | 25g |
€1493.80 | 2024-06-10 | ||
Ambeed | A285855-1g |
4-((Phenylthio)methyl)aniline |
13738-70-0 | 97% | 1g |
$86.0 | 2024-04-24 |
Benzenamine,4-[(phenylthio)methyl]- Letteratura correlata
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
13738-70-0 (Benzenamine,4-[(phenylthio)methyl]-) Prodotti correlati
- 1909584-47-9(N-4-(benzyloxy)phenyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)
- 2172028-65-6(1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazole-5-sulfonamide)
- 7015-25-0(2-phenylcyclopentane-1-carboxylic Acid)
- 618-80-4(2,6-Dichloro-4-nitrophenol)
- 683261-57-6(N-4-(4-methylphenyl)-1,3-thiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide)
- 1289387-06-9(tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate)
- 2137082-02-9(tert-butyl N-(1R)-1-(furan-2-yl)-3-oxopropylcarbamate)
- 2172355-62-1(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-3-methylazetidine-3-carboxylic acid)
- 2163460-54-4(1-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylcyclopropylmethanamine)
- 216672-17-2(3-Carboxyumbelliferyl-β-D-glucuronide Dipotassium Salt)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:13738-70-0)Benzenamine,4-[(phenylthio)methyl]-

Purezza:99%
Quantità:5g
Prezzo ($):295.0